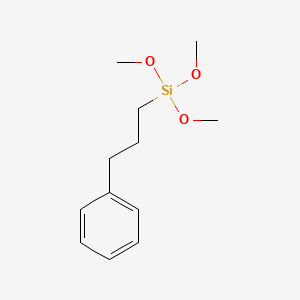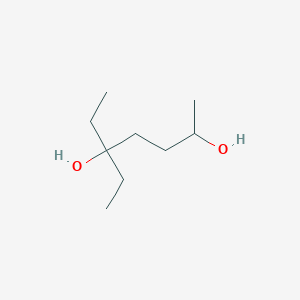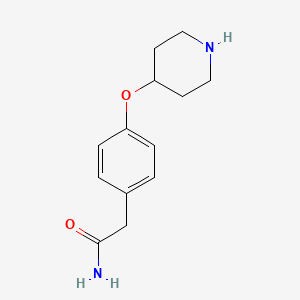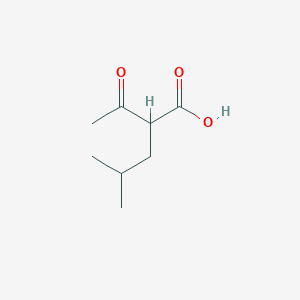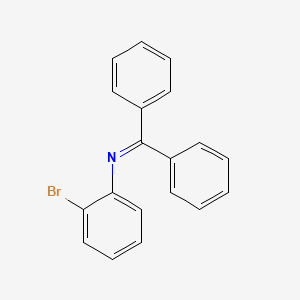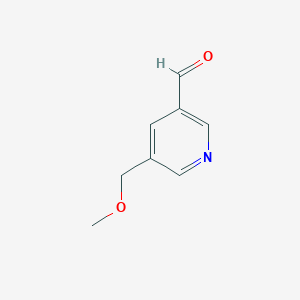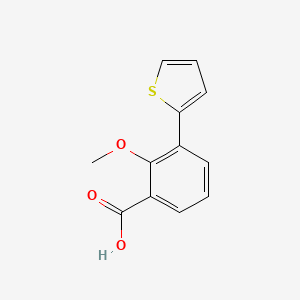
4-(3-Methylthiophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylthiophenyl)benzoic acid is a versatile chemical compound extensively used in scientific research. Its structure consists of a benzoic acid moiety substituted with a 3-methylthiophenyl group, making it a valuable tool for diverse studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Methylthiophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Another method involves the use of Grignard reagents, which are organometallic compounds composed of an organic component and a metal. The Grignard reaction allows for the formation of bonds between carbon atoms, and it is crucial to ensure that no water is present during the experiment to avoid protonation of the Grignard reagent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylthiophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions using reagents such as potassium permanganate (KMnO4) to form benzoic acids.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the functional groups.
Substitution: Nucleophilic acyl substitution reactions can be carried out to convert the carboxylic acid group into other functional groups, such as acid chlorides, esters, and amides.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides, and strong acids like HCl or H2SO4 to enhance the reactivity of the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include acid chlorides, esters, and amides, which can be further utilized in various chemical processes and applications.
Aplicaciones Científicas De Investigación
4-(3-Methylthiophenyl)benzoic acid is extensively used in scientific research due to its versatile structure and properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in organic synthesis and is used in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylthiophenyl)benzoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(3-Methylthiophenyl)benzoic acid include:
- 3-Hydroxy-4-(3-methylthiophenyl)benzoic acid
- 3-Methyl-4-(3-methylthiophenyl)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
IUPAC Name |
4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLUWWUXBGIXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
